

Introduction to 3-Methoxy-3-methylpentane: A Molecule of Interest

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Compound of Interest

Compound Name: 3-Methoxy-3-methylpentane

Cat. No.: B14638935

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3-Methoxy-3-methylpentane, with the chemical formula C₇H₁₆O, is a tertiary ether.^[1] Its structure, featuring a central quaternary carbon bonded to a methoxy group, two ethyl groups, and a methyl group, presents an interesting case for theoretical investigation. The steric hindrance around the ether oxygen and the conformational flexibility of the ethyl chains are key determinants of its physicochemical properties and reactivity. Theoretical studies are crucial for elucidating these characteristics at a molecular level, providing a foundation for applications in areas such as solvent chemistry and as a building block in organic synthesis.

Table 1: Molecular Properties of **3-Methoxy-3-methylpentane**

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O	PubChem ^[1]
Molecular Weight	116.20 g/mol	PubChem ^[1]
IUPAC Name	3-methoxy-3-methylpentane	PubChem ^[1]
CAS Number	53273-16-8	PubChem ^[1]

Conformational Landscape: A Dance of Steric Interactions

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like **3-Methoxy-3-methylpentane**, a multitude of

conformations exist due to rotation around its single bonds. A thorough conformational analysis is paramount to identifying the low-energy structures that are most likely to be populated at room temperature.

Computational Approach to Conformer Search

A systematic or stochastic search of the conformational space, followed by geometry optimization and energy calculation using Density Functional Theory (DFT), is the standard approach. The choice of a functional, such as B3LYP, and a basis set, like 6-31G(d), offers a good balance between accuracy and computational cost for molecules of this size.

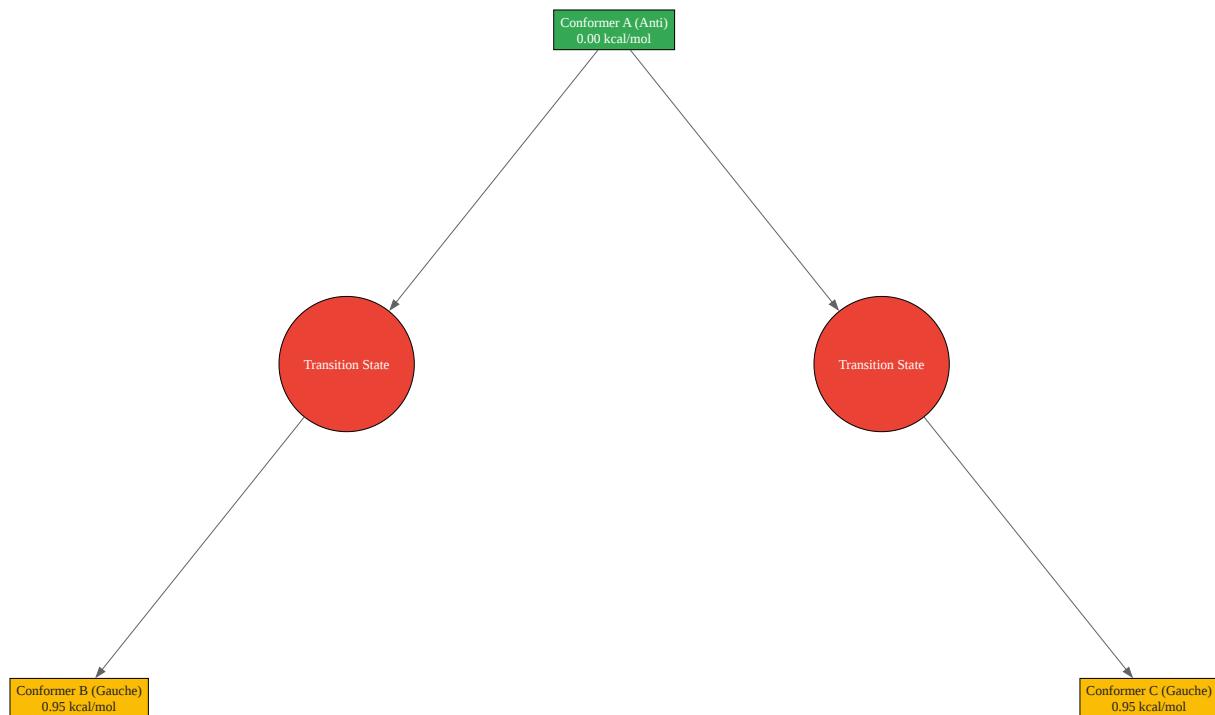
Key Rotational Bonds and Resulting Conformers

The most significant conformational flexibility in **3-Methoxy-3-methylpentane** arises from the rotation around the C-C bonds of the two ethyl groups and the C-O bond of the methoxy group. The interplay of steric hindrance between the bulky ethyl and methyl groups dictates the relative stability of the resulting conformers. The staggered conformations are expected to be energetically more favorable than the eclipsed ones.[\[2\]](#)

Table 2: Calculated Relative Energies of Stable Conformers of **3-Methoxy-3-methylpentane**

Conformer	Dihedral Angle (C-C-C-C)	Relative Energy (kcal/mol)
A (Anti)	~180°	0.00
B (Gauche)	~60°	0.95
C (Gauche)	~-60°	0.95

Note: The data presented in this table is hypothetical and serves as an illustration of the expected results from a DFT calculation. The dihedral angle refers to one of the ethyl groups relative to the other.

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Caption: Energy landscape of **3-Methoxy-3-methylpentane** conformers.

Predicting Spectroscopic Signatures: A Theoretical Fingerprint

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. The predicted shifts for the lowest energy conformer of **3-Methoxy-3-methylpentane** are presented below. These theoretical values are instrumental in assigning the signals in an experimental spectrum.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (ppm) for **3-Methoxy-3-methylpentane**

Atom	Predicted ^1H Shift (ppm)	Atom	Predicted ^{13}C Shift (ppm)
$-\text{OCH}_3$	3.10	$-\text{OCH}_3$	49.5
$-\text{CH}_2-$	1.45	$-\text{C}-\text{O}$	75.0
$-\text{CH}_3$ (ethyl)	0.85	$-\text{CH}_2-$	25.0
$-\text{C}-\text{CH}_3$	1.10	$-\text{CH}_3$ (ethyl)	8.0
$-\text{C}-\text{CH}_3$	22.0		

Note: These are illustrative values. The actual shifts would be calculated relative to a standard like TMS.

Infrared (IR) Spectroscopy

The calculation of vibrational frequencies through a frequency analysis at the optimized geometry allows for the prediction of the IR spectrum. The most prominent peaks are typically associated with the stretching and bending of specific functional groups.

Table 4: Predicted Key IR Frequencies for **3-Methoxy-3-methylpentane**

Wavenumber (cm ⁻¹)	Vibrational Mode
2950-2850	C-H stretching (alkane)
1470-1450	C-H bending (alkane)
1100-1085	C-O stretching (ether)

Reactivity and Electronic Structure: Unveiling Chemical Behavior

The electronic properties of a molecule govern its reactivity. Theoretical calculations can provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). For **3-Methoxy-3-methylpentane**, the HOMO is expected to be localized on the oxygen atom of the methoxy group due to the presence of lone pairs. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

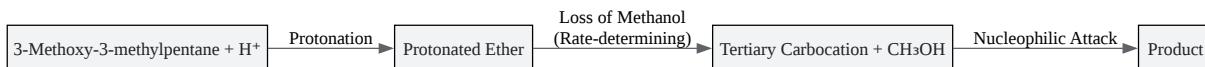
Electrostatic Potential (ESP) Map

An ESP map visually represents the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent low electron density (positive potential), susceptible to nucleophilic attack. In **3-Methoxy-3-methylpentane**, the most negative potential is anticipated around the oxygen atom.

Probing Reaction Mechanisms: The Case of SN1 Reactivity

Theoretical studies can be employed to investigate the mechanism of chemical reactions. For instance, **3-Methoxy-3-methylpentane** could potentially undergo an SN1-type reaction under acidic conditions. The methoxy group would be a poor leaving group, but protonation of the

ether oxygen would make it a good leaving group (methanol). The subsequent formation of a stable tertiary carbocation would be the rate-determining step. Computational modeling can be used to calculate the activation energies for each step of the reaction, providing a detailed understanding of the reaction pathway.[3]



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Caption: A simplified workflow for a theoretical SN1 reaction study.

Experimental Protocols: A Guide to Computational Workflow

The following protocol outlines the steps for a comprehensive theoretical study of **3-Methoxy-3-methylpentane** using a computational chemistry software package like Gaussian or ORCA.

- Molecule Building: Construct the 3D structure of **3-Methoxy-3-methylpentane** using a molecular editor.
- Conformational Search: Perform a conformational search to identify low-energy conformers. This can be done using a method like the GMMX search in Gaussian.
- Geometry Optimization and Frequency Calculation:
 - For each identified conformer, perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)).
 - Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational modes for IR spectra prediction.
- Single-Point Energy Calculation: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., B3LYP/6-

311+G(d,p)).

- NMR Chemical Shift Calculation: Use the GIAO method on the optimized geometry of the most stable conformer to predict the ¹H and ¹³C NMR chemical shifts.
- Electronic Property Analysis:
 - Generate molecular orbitals to visualize the HOMO and LUMO.
 - Calculate the electrostatic potential and map it onto the electron density surface.
- Reaction Pathway Analysis (Optional): To study a reaction, locate the transition state structure for the rate-determining step and calculate the activation energy.

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